Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS No.: 953226-33-0
Cat. No.: VC6850908
Molecular Formula: C11H15N3O3S
Molecular Weight: 269.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953226-33-0 |
|---|---|
| Molecular Formula | C11H15N3O3S |
| Molecular Weight | 269.32 |
| IUPAC Name | ethyl N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]carbamate |
| Standard InChI | InChI=1S/C11H15N3O3S/c1-3-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-4-2/h3,7H,1,4-6H2,2H3,(H,12,15)(H,13,14,16) |
| Standard InChI Key | AOFGUSNSWLZZRN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=NC(=CS1)CC(=O)NCC=C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate possesses the molecular formula C₁₁H₁₅N₃O₃S and a molecular weight of 269.32 g/mol. The structure integrates three critical components:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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Allylamino-2-oxoethyl side chain: An N-allyl-substituted acetamide group attached to the thiazole's 4-position.
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Ethyl carbamate moiety: A carbamate ester (–NHCOOCH₂CH₃) at the thiazole's 2-position.
The conjugated π-system of the thiazole ring contributes to electronic delocalization, while the allyl group introduces stereoelectronic effects that may influence biological interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 953226-33-0 |
| Molecular Formula | C₁₁H₁₅N₃O₃S |
| Molecular Weight | 269.32 g/mol |
| IUPAC Name | Ethyl N-[4-(2-allylamino-2-oxoethyl)-1,3-thiazol-2-yl]carbamate |
| Topological Polar Surface Area | 106 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
Multi-Step Synthesis Pathways
The compound's synthesis typically follows a three-stage protocol:
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Thiazole Core Formation: Cyclocondensation of α-haloketones with thiourea derivatives under basic conditions yields the 2-aminothiazole intermediate.
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Side Chain Introduction: Nucleophilic acyl substitution installs the allylamino-2-oxoethyl group at the thiazole's 4-position. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency at 60–80°C.
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Carbamate Functionalization: Ethyl chloroformate reacts with the 2-amino group under Schotten-Baumann conditions, requiring pH control (8.5–9.5) to prevent hydrolysis.
Critical parameters include:
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Solvent selection (acetonitrile preferred for carbamation)
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Catalyst use (e.g., DMAP for acylation steps)
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Temperature gradients (40°C for cyclization, 65°C for substitutions)
Analytical Validation
Post-synthetic characterization employs:
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¹H/¹³C NMR: Confirms substitution patterns (δ 2.5–3.1 ppm for allylic protons; δ 165–170 ppm for carbonyl carbons).
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HRMS: Validates molecular ion ([M+H]⁺ at m/z 270.31) and fragmentation patterns.
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HPLC-PDA: Assesses purity (>95% typically achieved via silica gel chromatography).
Biological Activity Profile
Mechanistic Hypotheses
While direct target data are unavailable, structural analogs suggest potential mechanisms:
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Enzyme Inhibition: Thiazole-carbamate hybrids inhibit cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) through active-site chelation .
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Antimicrobial Action: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) interference.
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Cytotoxic Effects: Induction of apoptosis in cancer cells through Bcl-2/Bax pathway modulation .
Table 2: Comparative Bioactivity of Thiazole Derivatives
| Compound Class | IC₅₀ (μM) | Target |
|---|---|---|
| Simple Thiazoles | >100 | COX-1 |
| Carbamate-Thiazoles | 12.4±1.8 | MMP-9 |
| This Compound | Pending | Putative kinase targets |
Research Frontiers
Structural Optimization Strategies
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Allyl Group Replacement: Testing propargyl or cyclopropyl analogs to enhance metabolic stability.
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Stereoselective Synthesis: Developing enantioselective routes to isolate R/S isomers for activity comparison.
Target Deconvolution Approaches
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Chemoproteomics: Activity-based protein profiling (ABPP) using alkyne-tagged derivatives.
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Molecular Dynamics: Simulating binding to EGFR (PDB: 1M17) and HER2 (PDB: 3RCD) kinases.
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